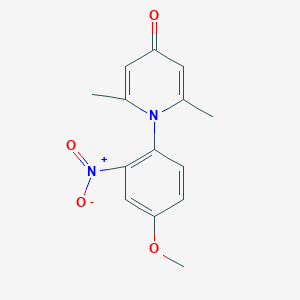
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is commonly used in the laboratory for various experiments.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is not fully understood. However, it is believed to act as an agonist or antagonist of certain neurotransmitter receptors, particularly the muscarinic acetylcholine receptors. It may also modulate the release of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various biochemical and physiological effects. It has been shown to affect the activity of several enzymes, such as acetylcholinesterase and monoamine oxidase. It may also alter the levels of certain neurotransmitters in the brain, leading to changes in behavior and mood.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in lab experiments is its versatility. It can be used in various assays and experiments, including receptor binding assays, enzyme assays, and cell-based assays. However, its use may be limited by its cost and availability. It may also have certain side effects, such as cytotoxicity and genotoxicity, which need to be carefully considered.
Future Directions
There are several future directions for the use of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in scientific research. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new analogs and derivatives of this compound with improved pharmacological properties. Additionally, its use in the field of drug discovery and development may be expanded, particularly in the search for new drugs targeting the central nervous system.
In conclusion, 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a versatile and important compound in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific and medical applications.
Synthesis Methods
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one involves the reaction of quinuclidin-3-one with 2-(1,3-benzodioxol-5-yl) acetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, leading to the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various scientific research applications. It is commonly used in the field of medicinal chemistry to design and synthesize new compounds with potential therapeutic properties. It is also used in the study of the central nervous system, particularly in the investigation of the role of neurotransmitters in various physiological and pathological conditions.
properties
Product Name |
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C15H15NO3/c17-15-11-3-5-16(6-4-11)12(15)7-10-1-2-13-14(8-10)19-9-18-13/h1-2,7-8,11H,3-6,9H2/b12-7+ |
InChI Key |
NGNUATHUAAONSD-KPKJPENVSA-N |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC4=C(C=C3)OCO4 |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)





![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)